2-(4-Methoxy-benzyl)-2-azaadamantan-1-ol
Description
2-(4-Methoxy-benzyl)-2-azaadamantan-1-ol is a synthetic organic compound combining an azaadamantane backbone with a 4-methoxy-benzyl substituent. Azaadamantane derivatives are structurally rigid due to the adamantane cage, which enhances metabolic stability and lipophilicity, making them attractive in pharmaceutical and materials science research .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-2-azatricyclo[3.3.1.13,7]decan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-20-16-4-2-12(3-5-16)11-18-15-7-13-6-14(8-15)10-17(18,19)9-13/h2-5,13-15,19H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHABHLSQJMRXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3CC4CC(C3)CC2(C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-benzyl)-2-azaadamantan-1-ol typically involves the reaction of 2-azaadamantan-1-ol with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-benzyl)-2-azaadamantan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Methoxy-benzyl)-2-azaadamantan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-benzyl)-2-azaadamantan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methoxy-Benzyl-Functionalized Derivatives
Compounds bearing methoxy-benzyl groups, such as 2-[4-chloro-3-(4-methoxy-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (EP 2 402 347 A1, ), share electronic and steric similarities with the target compound. Key comparisons include:
The methoxy-benzyl group in both compounds contributes to π-π stacking interactions in biological systems, but the adamantane core in the target compound may improve blood-brain barrier penetration compared to the boronate derivative .
Azaadamantane Derivatives
Azaadamantane analogs, such as 2-(4-Adamantan-1-yl-phenoxymethyl)-1H-benzoimidazole-5-carboxylic acid methyl ester (), highlight the role of the adamantane cage:
Methoxy-Benzylamine Intermediates
Intermediates like diethyl-{2-[2-(4-methoxy-benzyl)-5-nitro-benzimidazol-1-yl]-ethyl}-amine () provide insights into reactivity and purification challenges:
The nitro group in the benzimidazole derivative increases electrophilicity, whereas the hydroxyl group in the target compound may reduce metabolic degradation rates .
Research Findings and Challenges
- Synthesis : The target compound’s azaadamantane core likely requires multi-step synthesis, as seen in ’s preparation of rigid heterocycles (e.g., LiCl-mediated coupling, 59.4% yield) .
- Purification : Chromatography and recrystallization (e.g., from hexane, ) are critical for achieving high purity.
- Predicted Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
